ethyl 4-[(4Z)-4-(2-ethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4Z)-4-[(2-ethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound that belongs to the class of pyrazolidinone derivatives
Preparation Methods
The synthesis of ethyl 4-[(4Z)-4-[(2-ethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid under ultrasound irradiation . This method is efficient and yields a highly substituted pyrazolidinone derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-[(4Z)-4-[(2-ethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-[(4Z)-4-[(2-ethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-[(2-ethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Ethyl 4-[(4Z)-4-[(2-ethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can be compared with other pyrazolidinone derivatives, such as:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and exhibit diverse biological activities, including antiviral and anticancer properties.
Ethyl 4-[(4Z)-4-[(2-ethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 4-[(4Z)-4-[(2-ethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-18-8-6-5-7-15(18)13-17-19(24)22-23(20(17)25)16-11-9-14(10-12-16)21(26)28-4-2/h5-13H,3-4H2,1-2H3,(H,22,24)/b17-13- |
InChI Key |
KRWAOLBOCRHGRN-LGMDPLHJSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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